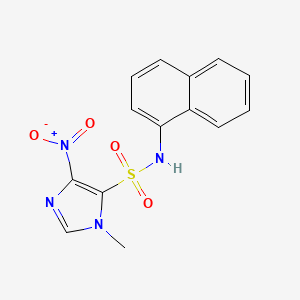
1-Methyl-N-(naphthalen-1-YL)-4-nitro-1H-imidazole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-N-(naphthalen-1-YL)-4-nitro-1H-imidazole-5-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthalene ring, a nitro group, and an imidazole ring
Métodos De Preparación
The synthesis of 1-Methyl-N-(naphthalen-1-YL)-4-nitro-1H-imidazole-5-sulfonamide involves several steps. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Sulfonation: The sulfonamide group is introduced by reacting the compound with sulfonyl chloride.
Naphthalene ring attachment: The naphthalene ring is attached through a Friedel-Crafts alkylation reaction using naphthalene and a suitable alkylating agent.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
1-Methyl-N-(naphthalen-1-YL)-4-nitro-1H-imidazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-N-(naphthalen-1-YL)-4-nitro-1H-imidazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-N-(naphthalen-1-YL)-4-nitro-1H-imidazole-5-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. The naphthalene ring provides hydrophobic interactions that enhance the binding affinity to target molecules.
Comparación Con Compuestos Similares
1-Methyl-N-(naphthalen-1-YL)-4-nitro-1H-imidazole-5-sulfonamide can be compared with other similar compounds such as:
1-Methyl-N-(naphthalen-1-YL)-4-nitro-1H-imidazole-5-carboxamide: This compound has a carboxamide group instead of a sulfonamide group, which affects its reactivity and biological activity.
1-Methyl-N-(naphthalen-1-YL)-4-amino-1H-imidazole-5-sulfonamide:
1-Methyl-N-(naphthalen-1-YL)-4-nitro-1H-imidazole-5-sulfonic acid: The sulfonic acid group provides different solubility and reactivity characteristics compared to the sulfonamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
80348-53-4 |
|---|---|
Fórmula molecular |
C14H12N4O4S |
Peso molecular |
332.34 g/mol |
Nombre IUPAC |
3-methyl-N-naphthalen-1-yl-5-nitroimidazole-4-sulfonamide |
InChI |
InChI=1S/C14H12N4O4S/c1-17-9-15-13(18(19)20)14(17)23(21,22)16-12-8-4-6-10-5-2-3-7-11(10)12/h2-9,16H,1H3 |
Clave InChI |
QNAWHIWHVLJJAZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC(=C1S(=O)(=O)NC2=CC=CC3=CC=CC=C32)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


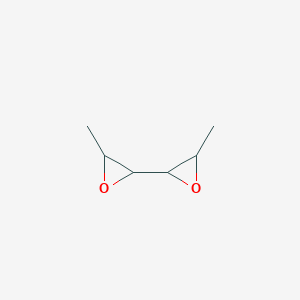
![N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide](/img/structure/B13990425.png)
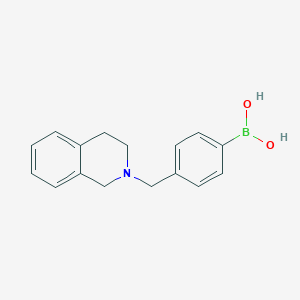
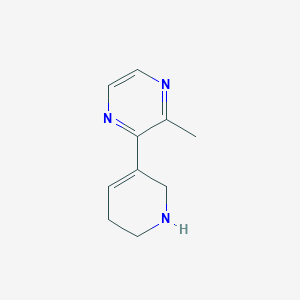
methanone](/img/structure/B13990430.png)
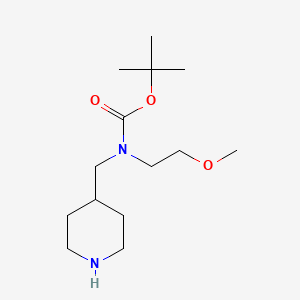

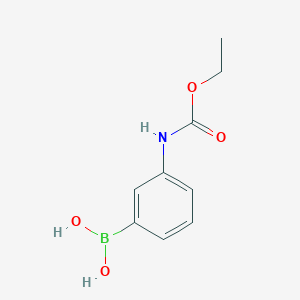
![2-[[2-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]-1,3-thiazole-5-carbonyl]amino]pentanedioic acid](/img/structure/B13990479.png)
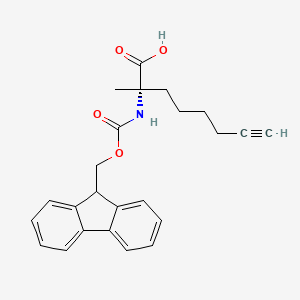
![Ethyl 2-[4-(trifluoromethyl)pyrazol-1-yl]acetate](/img/structure/B13990497.png)



